molecular formula C13H9F5O B13463046 3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one

3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one

Cat. No.: B13463046
M. Wt: 276.20 g/mol
InChI Key: NYMFDJWBPAIAFC-UHFFFAOYSA-N
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Description

3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two cyclic systems. The presence of the pentafluorophenyl group adds significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This reaction proceeds under mild conditions and yields the desired spirocyclic framework efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic framework.

    Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the pentafluorophenyl ring.

Scientific Research Applications

3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its highly reactive spirocyclic framework. The electron-withdrawing pentafluorophenyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pentafluorophenyl group in 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one makes it unique compared to other spirocyclic compounds. This group significantly enhances the compound’s electron-withdrawing properties, making it more reactive and versatile in various chemical reactions and applications .

Biological Activity

3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the spirocyclic class of compounds characterized by a spiro carbon framework. The presence of the pentafluorophenyl group enhances its lipophilicity and electronic properties, which are crucial for biological interactions.

The synthesis of spiro[3.3]heptan-1-ones typically involves the reaction of cyclopropanones with lithiated bicyclobutanes. Recent studies have shown that this method can yield high regio- and stereospecificity, leading to optically active derivatives .

Anticancer Properties

Recent research has highlighted the potential of spiro[3.3]heptan-1-one derivatives as anticancer agents. A study focusing on steroid sulfatase inhibitors demonstrated that modifications on the phenyl ring significantly enhance inhibitory activity against estrogen-dependent cancers . The incorporation of electron-withdrawing groups like fluorine increases potency by improving binding affinity to the target enzyme.

Enzyme Inhibition

The biological activity of this compound has been evaluated in terms of its ability to inhibit key enzymes involved in metabolic pathways. In particular, compounds with similar structures have shown promise as inhibitors of steroid sulfatase (STS), which plays a critical role in the local production of estrogenic steroids .

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of spiro[3.3]heptan-1-one, revealing that specific substitutions on the aromatic ring significantly affect biological activity. For instance, chlorinated derivatives exhibited increased STS inhibition compared to their non-substituted counterparts .

CompoundSubstitutionIC50 (nM)Remarks
1No substitution150Baseline activity
2Para-Cl30Enhanced activity
3Meta-Cl45Moderate enhancement
4Pentafluoro25Significant enhancement

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, further investigation into its metabolism and excretion is necessary.

Toxicological assessments indicate that while some derivatives exhibit low cytotoxicity in normal cell lines (e.g., NHDF), their efficacy against cancer cell lines (e.g., ZR-75–1) suggests a promising therapeutic window for further development .

Properties

Molecular Formula

C13H9F5O

Molecular Weight

276.20 g/mol

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C13H9F5O/c14-8-7(9(15)11(17)12(18)10(8)16)5-4-6(19)13(5)2-1-3-13/h5H,1-4H2

InChI Key

NYMFDJWBPAIAFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2=O)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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